molecular formula C10H10INO2 B13008720 N-(4-acetyl-2-iodophenyl)acetamide

N-(4-acetyl-2-iodophenyl)acetamide

Cat. No.: B13008720
M. Wt: 303.10 g/mol
InChI Key: SEUVKBSXVWGQIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetyl-2-iodophenyl)acetamide typically involves the reaction of acetic anhydride with 1-(4-amino-3-iodophenyl)ethanone . The reaction conditions often include the use of a solvent such as acetic acid and a catalyst to facilitate the reaction. The process involves the acetylation of the amino group, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors , can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetyl-2-iodophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as or .

    Oxidation Reactions: The acetyl group can be oxidized to form corresponding carboxylic acids using oxidizing agents like .

    Reduction Reactions: The compound can undergo reduction reactions to form amines or alcohols using reducing agents such as .

Common Reagents and Conditions:

    Substitution: Sodium azide, potassium cyanide, solvents like dimethylformamide (DMF), and temperatures around 80-100°C.

    Oxidation: Potassium permanganate, acidic or basic conditions, and temperatures around 50-70°C.

    Reduction: Sodium borohydride, ethanol or methanol as solvents, and temperatures around 0-25°C.

Major Products:

    Substitution: Formation of azides or nitriles.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

N-(4-acetyl-2-iodophenyl)acetamide has several scientific research applications, including:

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.

Biology:

    Biochemical Studies: Used in the study of enzyme interactions and protein modifications.

    Labeling and Imaging: The iodine atom can be used for radiolabeling in imaging studies.

Medicine:

    Pharmaceutical Research: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Diagnostic Agents: Used in the development of diagnostic agents for imaging techniques.

Industry:

    Material Science: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

    Agriculture: Explored for its potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-acetyl-2-iodophenyl)acetamide involves its interaction with specific molecular targets and pathways. The iodine atom and acetyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(4-iodophenyl)acetamide: Similar structure but lacks the acetyl group.

    N-(4-nitrophenyl)acetamide: Contains a nitro group instead of an iodine atom.

    N-(2,4-dimethylphenyl)acetamide: Contains methyl groups instead of an iodine atom.

Uniqueness: N-(4-acetyl-2-iodophenyl)acetamide is unique due to the presence of both an iodine atom and an acetyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications, particularly in fields requiring specific interactions and modifications.

Properties

Molecular Formula

C10H10INO2

Molecular Weight

303.10 g/mol

IUPAC Name

N-(4-acetyl-2-iodophenyl)acetamide

InChI

InChI=1S/C10H10INO2/c1-6(13)8-3-4-10(9(11)5-8)12-7(2)14/h3-5H,1-2H3,(H,12,14)

InChI Key

SEUVKBSXVWGQIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NC(=O)C)I

Origin of Product

United States

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